molecular formula C20H20N2O2S B2386161 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034518-65-3

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2386161
CAS No.: 2034518-65-3
M. Wt: 352.45
InChI Key: DAKXSSKDQYIHFO-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as FPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FPC is a synthetic compound that belongs to the class of cyclopentanecarboxamide derivatives.

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene derivatives are pivotal in drug design, serving as key structural units in bioactive molecules. A review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. These compounds, containing heteroaromatic rings connected through a bond and not fused to other systems, show varied bioactivities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This review emphasizes the significant role of bioisosteric replacement of aryl substituents with heteroaryl ones in optimizing activity and selectivity, covering a broad spectrum of derivatives and their structure-activity relationship studies (Ostrowski, 2022).

Chemical Inhibitors Involving Furanyl and Thienyl Groups

The selectivity of chemical inhibitors, particularly in the context of cytochrome P450 isoforms, is crucial for understanding the involvement of specific enzymes in the metabolism of drugs. This knowledge aids in predicting potential drug-drug interactions. Compounds such as furafylline, montelukast, and quinidine are highlighted for their selectivity toward specific CYP isoforms. This review underscores the role of furan and thiophene derivatives in the development of selective inhibitors that are vital for deciphering the metabolic pathways of various drugs and their potential interactions (Khojasteh et al., 2011).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. The saturation and non-planarity of this ring enhance the exploration of pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring show target selectivity. The review focuses on synthetic strategies and the influence of steric factors on biological activity, highlighting the versatility of pyrrolidine and its derivatives in designing new compounds with diverse biological profiles (Li Petri et al., 2021).

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-19(20(7-1-2-8-20)18-6-4-10-25-18)22-13-15-11-16(14-21-12-15)17-5-3-9-24-17/h3-6,9-12,14H,1-2,7-8,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKXSSKDQYIHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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